4-(4-benzylpiperazin-1-yl)-7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-BENZYL-4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring system.
Introduction of the Phenyl and Chlorophenyl Groups: These groups are introduced through substitution reactions, often using reagents like phenylboronic acid and 2-chlorophenylboronic acid in the presence of palladium catalysts.
Attachment of the Piperazine Ring: The piperazine ring is attached via nucleophilic substitution reactions, typically using piperazine and suitable leaving groups.
Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrrolopyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced pyrrolopyrimidine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-BENZYL-4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of protein kinases, which are crucial in cancer therapy.
Biological Studies: The compound is used in studies related to cell signaling pathways and apoptosis.
Pharmacology: Research on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets such as protein kinases. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream substrates . This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-BENZYL-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDINE-4-AMINE: Similar structure but with a piperidine ring instead of piperazine.
4-AMINO-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE: Contains an amide group and shows similar biological activity.
Uniqueness
1-BENZYL-4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. The presence of the chlorophenyl group provides additional binding interactions, increasing its efficacy compared to similar compounds .
Properties
Molecular Formula |
C29H26ClN5 |
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Molecular Weight |
480.0 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-7-(2-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H26ClN5/c30-25-13-7-8-14-26(25)35-20-24(23-11-5-2-6-12-23)27-28(31-21-32-29(27)35)34-17-15-33(16-18-34)19-22-9-3-1-4-10-22/h1-14,20-21H,15-19H2 |
InChI Key |
AZQWPBWZVAVMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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